molecular formula C17H16BrN5O2 B2708601 2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034605-08-6

2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2708601
CAS No.: 2034605-08-6
M. Wt: 402.252
InChI Key: NRQCAQFVEVTWBF-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. The amide nitrogen is linked to a 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl group, introducing a pyrazine-pyrazole hybrid heterocyclic system.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-25-12-2-3-14(18)13(10-12)17(24)21-7-9-23-8-4-15(22-23)16-11-19-5-6-20-16/h2-6,8,10-11H,7,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQCAQFVEVTWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the pyrazole-pyrazine moiety. Common synthetic routes may involve:

    Formation of the Benzamide Core: This step often involves the reaction of 2-bromo-5-methoxybenzoic acid with an amine to form the benzamide.

    Introduction of the Pyrazole-Pyrazine Moiety:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as catalytic processes and continuous flow synthesis.

Chemical Reactions Analysis

2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The pyrazole and pyrazine rings can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole-pyrazine moiety can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the benzamide backbone but differ in substituents and heterocyclic moieties:

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notes
Target Compound 2-Br, 5-OMe, pyrazine-pyrazole ethyl chain C₂₀H₁₉BrN₄O₂ 443.31 Hybrid heterocycle enhances π-π stacking potential
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide () 2-Br, 4-methylbenzyl-pyrazole C₁₈H₁₆BrN₃O 386.25 Simpler pyrazole substituent; reduced steric bulk
2-Bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide () 2-Br, 5-OMe, 4-(1-methylpyrazole)phenethyl C₂₀H₂₀BrN₃O₂ 414.30 Methylpyrazole-phenyl group may alter solubility
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)benzamide () 4-Br, 3-CF₃, dihydrodioxin-phenyl C₂₉H₂₀BrF₃N₂O₃ 605.39 Trifluoromethyl increases lipophilicity; dihydrodioxin adds rigidity
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide () Thiophene-sulfonamide, 3-Cl-benzyl-triazole C₁₄H₁₁BrClN₄O₂S₂ 477.76 Sulfonamide group introduces polarity; triazole enhances H-bonding

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The trifluoromethyl group in ’s compound significantly increases logP compared to the target compound’s methoxy group, suggesting differences in membrane permeability .
  • Solubility : The sulfonamide group in ’s analogue improves aqueous solubility relative to the target compound’s benzamide core .
  • Metabolic Stability : The pyrazine moiety in the target compound may resist oxidative metabolism better than the methylpyrazole group in ’s analogue, which is prone to demethylation .

Biological Activity

The compound 2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17BrN4O\text{C}_{15}\text{H}_{17}\text{BrN}_4\text{O}

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has shown promising results in inhibiting various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Inhibition of cell proliferation
NCI-H46042.30Cell cycle arrest

These values suggest that the compound is particularly effective against breast cancer (MCF7), with lower IC50 values indicating higher potency.

The mechanisms by which this compound exerts its anticancer effects are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest, preventing cancer cells from proliferating.
  • Inhibition of Key Kinases : Similar compounds have been reported to inhibit kinases such as Aurora-A and CDK2, which are critical for cell cycle progression and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the bromine atom at the 2-position and the methoxy group at the 5-position on the benzamide moiety appears to enhance binding affinity and biological activity.

Table 2: Structure-Activity Relationships for Pyrazole Derivatives

Compound StructureActivity LevelNotes
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamideHighIncreased potency with para-substituents
2-Bromo derivativeModerate to HighEnhanced activity due to halogen effects

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives against various cancer cell lines, reporting significant cytotoxicity with IC50 values as low as 0.08 µM in certain derivatives.
  • Mechanistic Insights : Another study focused on the mechanistic pathways involved in apoptosis induction by pyrazole compounds, confirming their role in disrupting mitochondrial membrane potential.

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